molecular formula C6H6BrN3O B1603131 5-Bromopyridine-2-carbohydrazide CAS No. 848952-82-9

5-Bromopyridine-2-carbohydrazide

Cat. No. B1603131
CAS RN: 848952-82-9
M. Wt: 216.04 g/mol
InChI Key: ILFSNCKFUDLHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyridine-2-carbohydrazide, also known as BPC, is a chemical compound that has garnered significant scientific interest due to its potential applications. It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of 5-Bromopyridine-2-carbohydrazide and similar compounds involves various physical and spectroscopic methods. These include color, melting point, IR, 1H NMR, 13C NMR, and MS . The synthesis process often involves nucleophilic displacement reactions under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 5-Bromopyridine-2-carbohydrazide has been determined using X-ray single crystal diffraction technique . Quantum-chemical calculations of molecular electrostatic potential for carbohydrazide using MP2/cc-pVTZ and B3LYP/cc-pVTZ levels of theory showed that the N4 atom of the hydrazine group and O atom of the carbohydrazide have the highest electron density .


Chemical Reactions Analysis

The chemical reactions of 5-Bromopyridine-2-carbohydrazide involve various processes. For instance, it undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . The efficiency of a range of hydrazine alternatives such as carbohydrazide as oxygen scavengers and their interaction with carbon steel has also been studied .

Scientific Research Applications

Bioactive Ligands and Chemosensors

Pyridine derivatives, such as 5-Bromopyridine-2-carbohydrazide, can undergo Schiff base condensation reactions to produce Schiff bases . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions . They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc., and are considered as a versatile pharmacophore group .

Ion Recognition

Several pyridine-based Schiff bases show very strong binding abilities towards various cations and anions with unique photophysical properties . They can be used in ion recognition and are extensively used in the development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .

Fluorescent Sensing

Schiff bases derived from pyridine-2-carbohydrazide with 5-nitrofuran-2-aldehyde & 5-nitrothiophene-2-aldehyde have been used in the synthesis of a Hantzsch ester fluorescent probe . This probe was applied for fluorescent sensing of nitric oxide in aqueous solution .

Organic Synthesis

5-Bromopyridine-2-carbohydrazide is an important raw material and intermediate used in organic synthesis . It can be used in the synthesis of a variety of other chemical compounds.

Agrochemical Applications

This compound is also used as a precursor in the synthesis of agrochemicals . These agrochemicals can be used to control pests and diseases in agriculture.

Pharmaceutical Applications

5-Bromopyridine-2-carbohydrazide is used in the pharmaceutical industry for drug designing and development . It is present in a large number of naturally occurring bioactive compounds and is widely used in pharmaceuticals .

Future Directions

The future directions for the study of 5-Bromopyridine-2-carbohydrazide could involve further exploration of its potential applications in various fields such as organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . Additionally, more research could be conducted to fully understand its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

5-bromopyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFSNCKFUDLHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634439
Record name 5-Bromopyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyridine-2-carbohydrazide

CAS RN

848952-82-9
Record name 5-Bromopyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyridine-2-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromo-pyridine-2-carboxylic acid methyl ester (J. Org. Chem., 2001, 66(2), 605-608, compound 4) (18.10 g, 83 mmol) and hydrazine monohydrate (12.5 mL, 250 mmol) were dissolved in methanol (400 mL) and the reaction mixture heated to reflux for 48 hours. The reaction mixture was then filtered and the precipitate collected dried in vacuo to yield the title product, 15.40 g.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromopyridine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
5-Bromopyridine-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
5-Bromopyridine-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
5-Bromopyridine-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
5-Bromopyridine-2-carbohydrazide
Reactant of Route 6
Reactant of Route 6
5-Bromopyridine-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.